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Introduction: The Selectivity Paradox
Ammonium O,O-dimethyl dithiophosphate (DDA) is a specialized "short-chain" collector.

Unlike aggressive xanthates or longer-chain dithiophosphates (like dibutyl or diisobutyl), DDA

sacrifices raw collecting power for precision.

In a mixed sulfide system (e.g., Chalcopyrite/Pyrite or Galena/Pyrite), the primary challenge is

inadvertent activation.[1] Pyrite (

) is naturally hydrophilic but becomes hydrophobic through two main mechanisms:

Dixanthogen formation (if xanthates are present).

Cationic Activation (adsorption of

or

ions on the pyrite surface).
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This guide addresses how to leverage DDA's unique chemistry to reject pyrite while

maintaining recovery of valuable sulfides.

Module 1: Reagent Chemistry & Thermodynamics
The "Dimethyl" Advantage
The selectivity of DDA stems from its molecular structure. The short methyl chains (

) render the collector less hydrophobic than its ethyl or butyl counterparts.

High Critical pH: DDA requires a lower pH to adsorb on copper/lead sulfides but a much

lower pH to adsorb on pyrite compared to xanthates. This creates a wider "Selectivity

Window."

Stability: Unlike xanthates, DDA does not decompose rapidly in acidic pulps, allowing for

flotation in slightly acidic circuits where pyrite depression is naturally easier (if not activated).

Mechanism of Action Diagram
The following diagram illustrates the competitive adsorption landscape at the mineral surface.
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Caption: Competitive adsorption pathways. Note that Cu-activation (Yellow) bridges the gap,

allowing DDA to attach to Pyrite. Effective depression requires blocking this pathway.
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This section addresses specific scenarios encountered in the lab or plant.

Scenario A: "My Pyrite recovery is >20% despite using
DDA."
Q1: Is your pyrite "Activated"? Diagnosis: If your ore contains secondary copper minerals

(chalcocite, covellite) or if you recirculate process water, dissolved

ions are likely coating your pyrite, making it behave like chalcopyrite. Solution:

Chelation: Add EDTA during conditioning (Lab only) to verify if Cu-ions are the cause.

Precipitation: In plant trials, add Sodium Sulfide (

) or Sodium Metabisulfite (MBS)before the collector. This precipitates Cu ions or reduces the
surface potential, stripping the activation layer.

Q2: Are you overdosing? Diagnosis: DDA is selective at starvation levels. Excess reagent will

eventually adsorb on pyrite through non-specific interaction. Solution: Perform a dosage curve.

Standard Range: 10–30 g/t.

Warning Sign: If you need >50 g/t to float your target, your pulp chemistry is wrong (e.g., pH

too high for the target, or slime coating). Do not just add more DDA; add a hydrocarbon oil

(kerosene) as an extender instead to boost target hydrophobicity without feeding the pyrite.

Scenario B: "Target mineral recovery is too low (<80%)."
Q3: Is the chain length too short for your particle size? Diagnosis: Dimethyl dithiophosphate is

a weak collector. It may struggle to float coarse composite particles (>100 µm). Solution:

Blend Strategy: Do not switch completely. Create a blend: 80% DDA / 20% Potassium Amyl

Xanthate (PAX). Add the PAX after the DDA conditioning. The DDA occupies the high-energy

sites on the valuable mineral, while the PAX provides the "kick" for coarse particles.

Q4: Is the pH too high? Diagnosis: While DDA is stable, its adsorption on Galena drops

significantly above pH 11.0 due to competition with
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. Solution: Lower pH to 9.0–9.5. If pyrite floats at this pH, use a specific depressant (Cyanide or
Dextrin) rather than relying solely on pH.[2]

Module 3: Experimental Protocols
Protocol 1: The "Selectivity Window" Determination
Objective: Define the operational pH range where Target Recovery > 85% and Pyrite Recovery

< 10%.

Reagents:

Ammonium O,O-dimethyl dithiophosphate (1% solution, fresh).

NaOH and

for pH adjustment.

MIBC (Frother).

Workflow:

Grinding: Grind 1kg ore to

.

Desliming: (Optional but recommended for mechanism study) Decant fines <10 µm.

Conditioning (Stage 1): Adjust pH to 8.0. Add DDA (20 g/t). Condition 2 mins.

Float 1: Collect concentrate for 3 mins.

Stepwise pH: Return pulp to cell. Increase pH to 9.0. Add DDA (5 g/t). Float.

Repeat: Increase pH to 10.0, 11.0, 12.0.

Assay: Analyze Fe and Target Metal (Cu/Pb) in each concentrate.

Data Interpretation:
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pH Level Target Rec. (%)
Pyrite Rec.[1]
[2][3][4][5][6]
[7][8] (%)

Selectivity
Index (SI)*

Action

8.0 92% 45% 2.0
Too Acidic
(Pyrite active)

9.0 90% 25% 3.6 Moderate

10.0 88% 8% 11.0 Optimal Zone

| 11.0 | 65% | 2% | 32.5 | Target Depressed |

Protocol 2: Deactivation of Copper-Activated Pyrite
Use this when processing complex Cu-Zn-Fe ores.

Logic: Dithiophosphates cannot distinguish between Chalcopyrite and Cu-activated Pyrite. You

must strip the Cu.

Step-by-Step:

Grind: Natural pH.[6]

Deactivation Stage: Add Sodium Metabisulfite (MBS) @ 200–500 g/t.

Aeration: Condition with air ON for 5 minutes.

Why? MBS + Oxygen creates sulfite radicals that strip Cu from pyrite and oxidize the

pyrite surface to hydrophilic Iron Hydroxide (

).

Collector Addition: Add DDA (15 g/t).

Flotation: Float immediately.

Module 4: Logical Troubleshooting Flowchart
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Use this decision tree to diagnose selectivity failure.

Issue: High Pyrite Recovery

Check Activation:
Is soluble Cu > 10ppm?

Check pH:
Is pH < 9.5?

No

Add Metabisulfite (MBS)
or Cyanide

Yes

Check Dosage:
Is DDA > 30 g/t?

No

Increase pH to 10.5
(Use Lime)

Yes

Reduce Dosage
Add Frother for kinetics

Yes

Switch to DDA/Thionocarbamate
Blend

No (Dosage is low)

Click to download full resolution via product page

Caption: Diagnostic logic for resolving high pyrite recovery in DDA flotation circuits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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